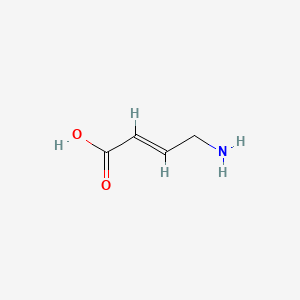
TACA
Übersicht
Beschreibung
Trans-4-Aminocrotonic acid, commonly referred to as TACA, is a chemical compound with the molecular formula C4H7NO2. It is a potent agonist of gamma-aminobutyric acid (GABA) receptors, specifically GABAA and GABAC receptors. This compound also acts as a GABA uptake inhibitor and a substrate for GABA transaminase (GABA-T). This compound is of significant interest in neuropharmacology due to its effects on neuronal signaling and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Trans-4-Aminocrotonic acid has a wide range of scientific research applications:
Chemistry: TACA is used as a model compound to study GABA receptor interactions and to develop new GABAergic drugs.
Biology: It is employed in research on neuronal signaling and neurotransmitter systems.
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.
Wirkmechanismus
Target of Action
The primary target of 4-aminobut-2-enoic acid, also known as (E)-4-Amino-2-butenoic acid, is the human GABAc Rho1 receptor . This receptor is a type of ionotropic receptor and plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
4-Aminobut-2-enoic acid interacts with the GABAc Rho1 receptor, acting as an agonist . This means it binds to the receptor and activates it, leading to an increase in the receptor’s activity. The activation of the GABAc Rho1 receptor results in the production of whole cell currents, which are essential for the transmission of signals in the nervous system .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von trans-4-Aminocrotonsäure beinhaltet typischerweise die Reaktion von 7-Aminocephalosporansäure mit 20-Mercapto-4-methyl-5-carboxymethyl-1,3-thiazol in Gegenwart einer Base. Die resultierende Lösung wird dann zu weniger als einem Äquivalent einer Säure gegeben, um die Ausfällung von TACA aus der Lösung einzuleiten .
Industrielle Produktionsverfahren
Die industrielle Produktion von trans-4-Aminocrotonsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Konzentration der Reaktanten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die kristalline Form von this compound wird durch sorgfältige Fällungs- und Reinigungsschritte erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
trans-4-Aminocrotonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: TACA kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound Oxo-Derivate ergeben, während die Reduktion Amin-Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
trans-4-Aminocrotonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: this compound wird als Modellverbindung verwendet, um GABA-Rezeptor-Interaktionen zu untersuchen und neue GABAerge Medikamente zu entwickeln.
Biologie: Sie wird in der Forschung zur neuronalen Signalübertragung und Neurotransmittersysteme eingesetzt.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen wie Epilepsie und Angstzuständen.
Wirkmechanismus
trans-4-Aminocrotonsäure entfaltet seine Wirkungen durch Bindung an GABAA- und GABAC-Rezeptoren, die ionotrope Rezeptoren sind, die die inhibitorische Neurotransmission im zentralen Nervensystem vermitteln. Durch die Wirkung als Agonist verstärkt this compound die inhibitorischen Wirkungen von GABA, was zu einer Hyperpolarisierung von Neuronen und einer verringerten neuronalen Erregbarkeit führt. Zusätzlich hemmt this compound die GABA-Aufnahme und dient als Substrat für GABA-Transaminase, wodurch die GABAerge Signalübertragung weiter moduliert wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gamma-Aminobuttersäure (GABA): Der primäre inhibitorische Neurotransmitter im zentralen Nervensystem.
Muscimol: Ein potenter GABAA-Rezeptoragonist, der aus dem Fliegenpilz (Amanita muscaria) gewonnen wird.
Baclofen: Ein GABAB-Rezeptoragonist, der als Muskelrelaxans und Antispastikum verwendet wird.
Einzigartigkeit
trans-4-Aminocrotonsäure ist einzigartig in ihrer Doppelrolle als sowohl GABA-Rezeptoragonist als auch GABA-Aufnahmehemmer. Diese duale Funktionalität ermöglicht es, die GABAerge Signalübertragung umfassender zu modulieren als andere ähnliche Verbindungen. Zusätzlich unterscheidet die spezifische Wechselwirkung mit GABAC-Rezeptoren sie von anderen GABAergen Verbindungen, die hauptsächlich GABAA- oder GABAB-Rezeptoren anvisieren .
Eigenschaften
IUPAC Name |
(E)-4-aminobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045648 | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25747-40-4, 38090-53-8 | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOCROTONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)

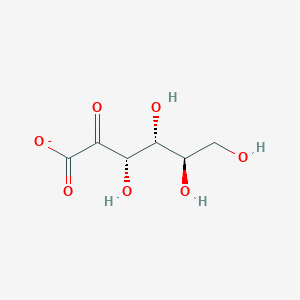

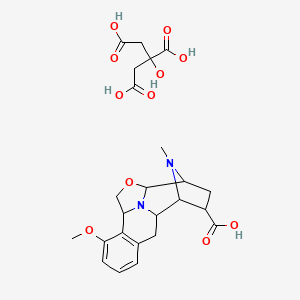
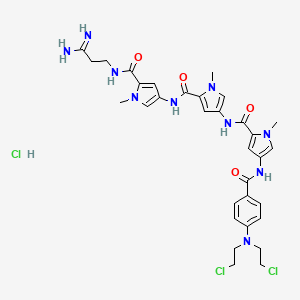
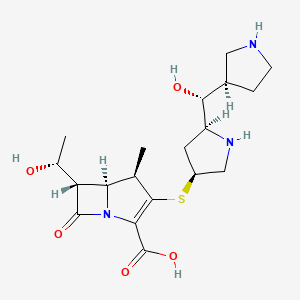

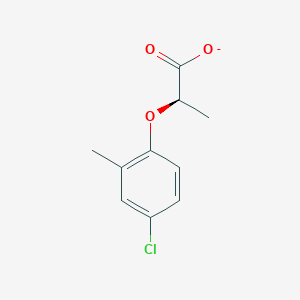
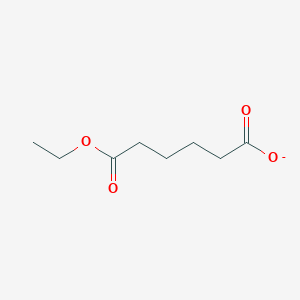
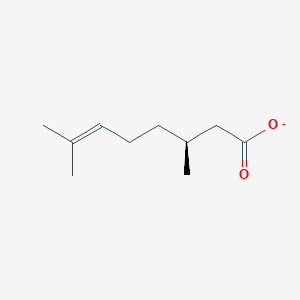
![6-(Furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1234039.png)
![7-[3-Hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1234042.png)

